Methyl 2-acetyl-4-bromo-5-fluorobenzoate
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Overview
Description
Methyl 2-acetyl-4-bromo-5-fluorobenzoate is an organic compound with the molecular formula C10H8BrFO3 and a molecular weight of 275.07 g/mol . This compound is a derivative of benzoic acid and contains bromine, fluorine, and acetyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetyl-4-bromo-5-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyl-4-bromo-5-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Scientific Research Applications
Methyl 2-acetyl-4-bromo-5-fluorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-acetyl-4-bromo-5-fluorobenzoate involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes . The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-fluorobenzoate: Similar structure but lacks the acetyl group, leading to different reactivity and applications.
Methyl 4-bromo-2-fluorobenzoate: Positional isomer with different substitution pattern, affecting its chemical behavior and uses.
Methyl 2-fluorobenzoate: Lacks both bromine and acetyl groups, resulting in distinct properties and applications.
Uniqueness
Methyl 2-acetyl-4-bromo-5-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, along with an acetyl group. This combination of functional groups imparts specific reactivity and makes it a valuable intermediate in organic synthesis and research .
Properties
Molecular Formula |
C10H8BrFO3 |
---|---|
Molecular Weight |
275.07 g/mol |
IUPAC Name |
methyl 2-acetyl-4-bromo-5-fluorobenzoate |
InChI |
InChI=1S/C10H8BrFO3/c1-5(13)6-3-8(11)9(12)4-7(6)10(14)15-2/h3-4H,1-2H3 |
InChI Key |
ZHRYJRCVCPCWPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1C(=O)OC)F)Br |
Origin of Product |
United States |
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